4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pyrazolylamine structure
Preparation Methods
The synthesis of 4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate pyrazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2,6-DICHLORO-PHENYL)-2H-PYRAZOL-3-YLAMINE can be compared with other similar compounds, such as:
2,6-Dichlorophenol: Shares the dichlorophenyl group but differs in its overall structure and properties.
Diclofenac: A well-known non-steroidal anti-inflammatory drug that also contains a dichlorophenyl group.
Other Dichlorophenyl Derivatives: Various compounds with dichlorophenyl groups that exhibit different chemical and biological properties.
Properties
Molecular Formula |
C9H7Cl2N3 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14) |
InChI Key |
SZFFVTOWHGVGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(NN=C2)N)Cl |
Origin of Product |
United States |
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